molecular formula C15H16N4O2 B2642440 3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine CAS No. 2034583-50-9

3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine

Cat. No.: B2642440
CAS No.: 2034583-50-9
M. Wt: 284.319
InChI Key: YWINLJDCOQBUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine is a heterocyclic compound that features a pyridazine ring linked to a piperidine moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can lead to fully saturated piperidine derivatives .

Scientific Research Applications

3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism by which 3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine is unique due to its specific combination of pyridazine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(3-pyridazin-3-yloxypiperidin-1-yl)-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(13-6-1-2-8-16-13)19-10-4-5-12(11-19)21-14-7-3-9-17-18-14/h1-3,6-9,12H,4-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWINLJDCOQBUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=N2)OC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.